molecular formula C37H70O5 B13433689 1-Palmitoyl-3-oleoyl-sn-glycerol

1-Palmitoyl-3-oleoyl-sn-glycerol

Cat. No.: B13433689
M. Wt: 594.9 g/mol
InChI Key: NBBXPULYBQASLG-QEJMHMKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-3-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, which is advantageous for preserving the integrity of the product. The use of immobilized lipases in continuous flow reactors is a common approach to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-3-oleoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Palmitoyl-3-oleoyl-sn-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

    Biology: Investigated for its role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.

    Industry: Utilized in the production of bio-based surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 1-palmitoyl-3-oleoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It acts as a secondary messenger in the activation of protein kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis. The compound interacts with membrane-bound receptors and enzymes, modulating their activity and influencing downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-3-oleoyl-sn-glycerol is unique due to its specific arrangement of acyl groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological membranes and its interaction with enzymes and receptors, making it a valuable compound for studying lipid-mediated processes .

Properties

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1

InChI Key

NBBXPULYBQASLG-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

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